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Compound of Interest

3-Methyl-3-(4-
Compound Name:
methylphenyl)butanoic acid

Cat. No.: B181741

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the structural
isomers of butanoic acid (CaHsO2z). By presenting key infrared (IR), nuclear magnetic
resonance (*H NMR and 3C NMR), and mass spectrometry (MS) data in a clear, comparative
format, this document aims to facilitate the identification and differentiation of these compounds
in a laboratory setting. Detailed experimental protocols for each spectroscopic technique are
also provided to ensure reproducibility and accuracy.

The isomers covered in this guide are:

Butanoic acid

Isobutyric acid (2-methylpropanoic acid)

Methyl propanoate

Ethyl acetate

Propyl formate

Spectroscopic Data Comparison
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The following tables summarize the key spectroscopic data for each isomer, allowing for a
direct comparison of their characteristic spectral features.

Infrared (IR) Spectroscopy Data

| O-H Stretch C=0 Stretch C-0O Stretch C-H Stretch
somer
(cm™?) (cm™?) (cm™?) (cm™?)
3300-2500

Butanoic acid 1760-1690[2][3]  1320-1210[2] 2975-2860[1]

(broad)[1][2]

o 3300-2500 N
Isobutyric acid ~1700 1320-1210 Not specified
(broad)
Methyl
N/A 1750-1735[4] 1200-1170[4] 2975-2860[4]
propanoate
Ethyl acetate N/A 1750-1735[5] 1250-1230[5] 2975-2845[5]
Propyl formate N/A 1750-1735[6] 1200-1180[6] 2975-2860[6]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Isomer

Chemical Shift (6) and Multiplicity

~10-12 ppm (s, 1H, -COOH), ~2.3 ppm (t, 2H, -
CH2-COOH), ~1.7 ppm (sextet, 2H, -CH2-CHz-
COOQH), ~0.9 ppm (t, 3H, -CHs)[7]

Butanoic acid

~10-12 ppm (s, 1H, -COOH), ~2.6 ppm (septet,

Isobutyric acid
1H, -CH-), ~1.2 ppm (d, 6H, -C(CHs)2)[8]

~3.7 ppm (s, 3H, -O-CHs), ~2.3 ppm (q, 2H, -

Methyl propanoate
CH2-), ~1.1 ppm (t, 3H, -CH3)[9][10][11]

~4.1 ppm (q, 2H, -O-CH2-), ~2.0 ppm (s, 3H, -

Ethyl acetate
CO-CHs), ~1.2 ppm (t, 3H, -CH2-CH3)[12][13]

~8.0 ppm (s, 1H, -O-CH=0), ~4.0 ppm (t, 2H, -
0O-CHz2-), ~1.7 ppm (sextet, 2H, -CH2-CHz-),
~0.9 ppm (t, 3H, -CH3)

Propyl formate
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Isomer Chemical Shifts (0)

~185 ppm (C=0), ~36 ppm (-CH2-COOH), ~18
ppm (-CH2-CH2-COOH), ~13 ppm (-CHs3)[2][7]

Butanoic acid

~184 ppm (C=0), ~34 ppm (-CH-), ~19 ppm (-

Isobutyric acid
C(CHs)2)[1][8]

~174.9 ppm (C=0), ~51.5 ppm (-O-CHs3), ~27.5

Methyl propanoate
ppm (-CHz-), ~9.2 ppm (-CH3)[9][12]

~171.1 ppm (C=0), ~60.4 ppm (-O-CHz-), ~21.0

Ethyl acetate
ppm (-CO-CHs), ~14.3 ppm (-CH2-CH3)[13][14]

~161 ppm (C=0), ~66 ppm (-O-CH2-), ~22 ppm

Propyl formate
(-CH2-CHz-), ~10 ppm (-CHs)[5][15]

Mass Spectrometry (MS) Data - Key Fragment lons (m/z)

Isomer Molecular lon (M%) Key Fragment lons (m/z)

] ] 73, 60 (base peak), 45, 43,
Butanoic acid 88[16]

29[16][17]
Isobutyric acid 88 73, 45, 43 (base peak), 27
Methyl propanoate 88[18] 59, 57 (base peak), 29[18][19]
73, 45, 43 (base peak), 29[20]
Ethyl acetate 88[20]
[21]
Propyl formate 88[22] 60, 43, 42, 29 (base peak)[22]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may need to be optimized.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.docbrown.info/page06/spectra2/butanoic-acid-nmr13c.htm
https://hmdb.ca/spectra/nmr_one_d/4270
https://www.chemicalbook.com/SpectrumEN_79-31-2_13cnmr.htm
https://www.docbrown.info/page06/spectra2/methyl-propanoate-nmr13c.htm
https://askfilo.com/user-question-answers-chemistry/classify-the-resonances-in-the-13c-nmr-spectrum-of-methyl-36303232383630
https://www.chemicalbook.com/SpectrumEN_141-78-6_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-Acetate
https://m.chemicalbook.com/SpectrumEN_110-74-7_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-formate
https://www.docbrown.info/page06/spectra2/butanoic-acid-ms.htm
https://www.docbrown.info/page06/spectra2/butanoic-acid-ms.htm
https://www.youtube.com/watch?v=oPKs0sCfqOM
https://www.docbrown.info/page06/spectra2/methyl-propanoate-ms.htm
https://www.docbrown.info/page06/spectra2/methyl-propanoate-ms.htm
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP004936
https://www.docbrown.info/page06/spectra/ethyl-ethanoate-ms.htm
https://www.docbrown.info/page06/spectra/ethyl-ethanoate-ms.htm
https://chemistry.stackexchange.com/questions/182981/mass-spectrum-fragmentation-of-ethyl-acetate
https://www.docbrown.info/page06/spectra2/propyl-methanoate-ms.htm
https://www.docbrown.info/page06/spectra2/propyl-methanoate-ms.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat
liquid between two salt plates (e.g., NaCl or KBr).[6][23] The plates are then mounted in the
spectrometer's sample holder.

Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm~1. A
background spectrum of the clean salt plates is recorded first and automatically subtracted
from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to specific functional groups. Key features for carboxylic
acids include a very broad O-H stretch and a strong C=0 stretch.[2] Esters lack the broad O-
H band but show a strong C=0 stretch and characteristic C-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL
of a deuterated solvent (e.g., CDCIs) in an NMR tube. A small amount of a reference
standard, such as tetramethylsilane (TMS), is often added.

Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the spectrum is
typically acquired over a range of 0-12 ppm. For 33C NMR, a wider range of 0-220 ppm is
used.[3]

Data Analysis: The chemical shifts (8), integration (for *H NMR), and multiplicity (splitting
patterns) of the signals are analyzed to determine the structure of the molecule. The number
of signals in a 13C NMR spectrum corresponds to the number of non-equivalent carbon
atoms.[3]

Mass Spectrometry (MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via direct injection or after separation by gas chromatography (GC-MS).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://homework.study.com/explanation/4-describe-the-procedure-for-preparing-a-liquid-sample-for-infrared-examination-5-although-ir-spectra-of-solids-are-most-commonly-run-as-kbr-pellets-they-are-sometimes-run-as-solutions-even-though.html
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Courses/Brevard_College/CHE_202%3A_Organic_Chemistry_II/06%3A_Structural_Determination_II/6.08%3A_Principles_of_C_NMR_Spectroscopy
https://chem.libretexts.org/Courses/Brevard_College/CHE_202%3A_Organic_Chemistry_II/06%3A_Structural_Determination_II/6.08%3A_Principles_of_C_NMR_Spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

« lonization: The sample molecules are ionized, most commonly by electron impact (El), which
involves bombarding the sample with a high-energy electron beam. This process forms a
molecular ion (M*).[24]

e Mass Analysis and Detection: The molecular ion and any fragment ions formed are
separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation
pattern provides valuable structural information.[24] Carboxylic acids and esters exhibit
characteristic fragmentation patterns, including a-cleavage and McLafferty rearrangements.

[4]

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of
butanoic acid isomers to differentiate and identify them.
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Workflow for Spectroscopic Comparison of Butanoic Acid Isomers

Isomers of Butanoic Acid (C4H802)

Propyl Formate Butanoic Acid Isobutyric Acid Methyl Propanoate Ethyl Acetate

- ,

NMR Spectroscopy (1H & 13C)

Mass Spectrometry

IR Spectroscopy

Data Analysis grnd Comparison

Y Y
Analyze Chemical Shifts, | Analyze Molecular lon | Analyze Functional Groups
Multiplicity, and Integration and Fragmentation Patterns (O-H, C=0, C-0)

Isomer Id;;ntification

Unique Spectroscopic
Fingerprint

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Comparison of Butanoic Acid Isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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